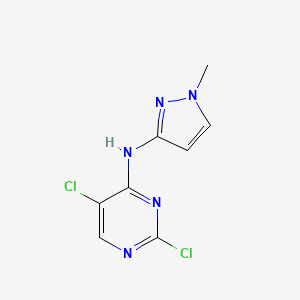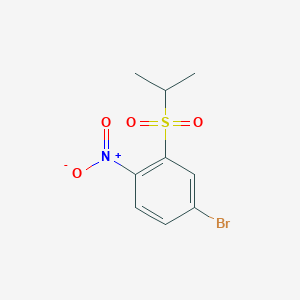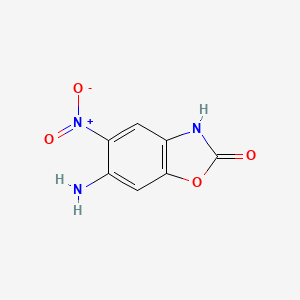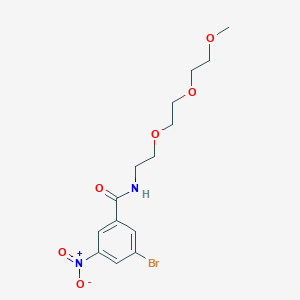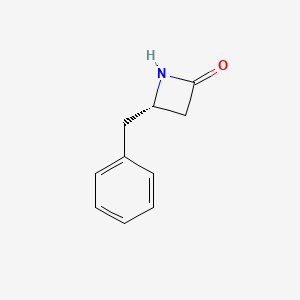
4(S)-benzylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(S)-benzylazetidin-2-one: is a chiral azetidinone derivative, which is a four-membered lactam
Preparation Methods
Synthetic Routes and Reaction Conditions:
Asymmetric Synthesis: One common method involves the asymmetric synthesis of 4(S)-benzylazetidin-2-one using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric purity.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of N-benzyl-2-amino-3-buten-1-ol can yield this compound.
Industrial Production Methods: Industrial production often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4(S)-benzylazetidin-2-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: 4(S)-benzylazetidin-2-one is used as a chiral building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit interesting biological activities that can be harnessed for therapeutic purposes.
Medicine: The compound is explored for its potential use in drug development. Its chiral nature makes it a valuable candidate for the synthesis of enantiomerically pure pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 4(S)-benzylazetidin-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s chiral nature allows it to interact selectively with these targets, leading to its observed effects.
Comparison with Similar Compounds
(2R)-2-Benzylazetidine-4-one: The enantiomer of 4(S)-benzylazetidin-2-one, which may exhibit different biological activities.
Azetidin-2-one: A simpler azetidinone derivative that lacks the benzyl group.
N-Benzylazetidine: A related compound with a different substitution pattern.
Uniqueness: this compound is unique due to its specific chiral configuration and the presence of the benzyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(4S)-4-benzylazetidin-2-one |
InChI |
InChI=1S/C10H11NO/c12-10-7-9(11-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1 |
InChI Key |
XQQADMLPVLHSPI-VIFPVBQESA-N |
Isomeric SMILES |
C1[C@@H](NC1=O)CC2=CC=CC=C2 |
Canonical SMILES |
C1C(NC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


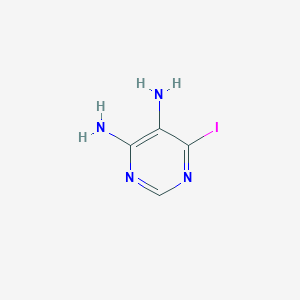

![6,7-Dihydro-5-methylenebenzo[b]thiophen-4(5H)-one](/img/structure/B8514321.png)
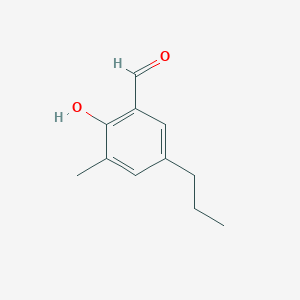

![2-Methoxymethyl-3-methylpyrrolo[2,3-b]pyridine](/img/structure/B8514352.png)

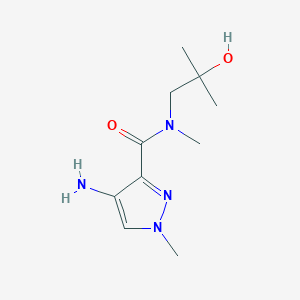
![1-Methyl-2-methoxymethylthieno[2,3-d]imidazol-5-yl-carboxylic acid](/img/structure/B8514375.png)
